molecular formula C10H9NO2 B1338331 1H-Indol-7-YL acetate CAS No. 5526-13-6

1H-Indol-7-YL acetate

Cat. No. B1338331
CAS RN: 5526-13-6
M. Wt: 175.18 g/mol
InChI Key: LLGBZZJOICJSAL-UHFFFAOYSA-N
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Description

1H-Indol-7-yl acetate is a derivative of indole, a heterocyclic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The acetate group at the 7th position indicates an ester functional group attached to the indole core. While the provided papers do not directly discuss 1H-Indol-7-yl acetate, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical nature and reactivity of 1H-Indol-7-yl acetate.

Synthesis Analysis

The synthesis of related indole acetates has been explored in the literature. For instance, a catalyst-free method for synthesizing 1H-indol-3-yl acetates has been described, which involves the use of (diacetoxyiodo) benzene and potassium hydroxide under mild conditions . This method could potentially be adapted for the synthesis of 1H-Indol-7-yl acetate by altering the reaction conditions or starting materials to target the 7th position on the indole ring. Additionally, the synthesis of alkyl 3-(2-aminoethyl)-1H-indole-2-acetates provides a route that starts from methyl 1H-indole-2-acetate and involves several steps, including alkylation and nitro group transformations . These methods highlight the versatility of indole chemistry and the potential pathways that could be explored for synthesizing 1H-Indol-7-yl acetate.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the pyrrole ring, which can participate in various chemical reactions. The substitution pattern on the indole ring, such as the position of the acetate group, can significantly influence the electronic distribution and reactivity of the molecule. The papers provided do not offer direct analysis of the molecular structure of 1H-Indol-7-yl acetate, but they do discuss the structures of similar compounds, which can be used to infer the structural aspects of 1H-Indol-7-yl acetate .

Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitutions, due to the electron-rich nature of the indole ring. The papers describe several reactions involving indole derivatives, such as the regioselective 2-carbethoxyethylation of indoles via palladium-catalyzed C-H activation , and the synthesis of novel compounds through multi-component reactions . These reactions demonstrate the reactivity of indole compounds and suggest that 1H-Indol-7-yl acetate could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 1H-Indol-7-yl acetate are influenced by their molecular structure. The presence of the acetate group can affect properties such as solubility, boiling point, and melting point. The papers do not provide specific data on the physical and chemical properties of 1H-Indol-7-yl acetate, but they do describe the properties of related compounds, which can be used to predict the behavior of 1H-Indol-7-yl acetate in different environments .

Scientific Research Applications

Synthesis and Antibacterial Potentials

Research by Rubab et al. (2017) involved the synthesis of derivatives from 1H-Indol-7-YL acetate, focusing on their antibacterial potential against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited antibacterial activities comparable to the standard drug Ciprofloxacin, demonstrating potential therapeutic applications in treating bacterial infections (Rubab et al., 2017).

Novel Synthesis Methods

A study by Liu et al. (2010) introduced a catalyst-free method for synthesizing 1H-indol-3-yl acetates, representing a more efficient approach to producing these compounds (Liu et al., 2010).

Microwave-Assisted Synthesis

Parshotam et al. (2016) described a rapid microwave-assisted synthesis method for 1-acetyl-1H-indol-3-yl acetate. This technique offers a more efficient production process, highlighting the versatility of 1H-Indol-7-YL acetate in various synthesis methods (Parshotam et al., 2016).

Potential as Anti-Inflammatory Agents

Research by Rehman et al. (2022) focused on synthesizing chalcone derivatives from 1H-Indol-7-YL acetate and evaluating their anti-inflammatory properties. This study indicates the potential of these derivatives in developing new anti-inflammatory medications (Rehman et al., 2022).

Computational Analysis and Biological Evaluation

A study by Kumar et al. (2022) synthesized novel 1H-indol-1-yl ethanone compounds and evaluated their effects on the COX-2 enzyme, along with their analgesic and anti-inflammatory activity. This research highlights the potential pharmaceutical applications of 1H-Indol-7-YL acetate derivatives (Kumar et al., 2022).

In Vitro Antiplasmodial Properties

Mphahlele et al. (2017) explored the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated their in vitro antiplasmodial properties. The study provided insights into the potential use of these compounds in treating malaria (Mphahlele et al., 2017).

Anti-Inflammatory Drug Synthesis

Al-Ostoot et al. (2020) reported the synthesis of a new indole acetamide derivative with potential anti-inflammatory applications. This research involved molecular docking analysis to target the cyclooxygenase COX-1 and 2 domains, suggesting the compound's effectiveness in anti-inflammatory treatments (Al-Ostoot et al., 2020).

Biological Evaluation of Oxadiazole Derivatives

A study by Hassan et al. (2022) synthesized and evaluated the antimicrobial properties of oxadiazole derivatives containing the indole moiety. The research indicated the potential of these compounds as antimicrobial agents, contributing to the field of infection control and treatment (Hassan et al., 2022).

Safety And Hazards

1H-Indol-7-YL acetate is considered hazardous . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

1H-indol-7-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)13-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGBZZJOICJSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547044
Record name 1H-Indol-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indol-7-YL acetate

CAS RN

5526-13-6
Record name 1H-Indol-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ZZ Caliskan, MS Ersez - Journal of Molecular Catalysis B: Enzymatic, 2015 - Elsevier
The enantioselective synthesis of 1-benzyl-4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-1H-indol-7-yl acetate (4) and 1-benzyl-6,7-dihydro-7-hydroxy-6,6-dimethyl-1H-indol-4(5H)-one (5), …
ZZ Caliskan, E Soydan, GK Gur… - Polycyclic Aromatic …, 2019 - Taylor & Francis
Abstract An efficient method for the preparation of 4-oxo-4, 5, 6, 7-tetrahydroindoles was successfully applied to the synthesis of N-substituted 4-oxo-4, 5, 6, 7-tetrahydroindoles (4) and (…
A Mishra, TK Vats, MP Nair, A Das… - The Journal of Organic …, 2017 - ACS Publications
… pressure and the residue was purified through column chromatography on silica gel using ethyl acetate/petroleum ether (1:9) as eluent to obtain 1-(pyrimidin-2-yl)-1H-indol-7-yl acetate (…
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk
R Hajinasiri - Tetrahedron, 2022 - Elsevier
… This method was based on the reaction of isoquinoline (1.22 mmol), sulfamoyl chlorides (1.22 mmol) and 1h-indol-7-yl acetate (1.22 mmol) in the presence of N,N-…
H Jo, J Park, NK Mishra, M Jeon, S Sharma, H Oh… - Tetrahedron, 2017 - Elsevier
The ruthenium(II)-catalyzed site-selective acylation of indolinic C−H bonds with ethyl glyoxalate is described. A cationic ruthenium catalyst in the presence of copper(II) acetate was …
T Okada, K Nobushige, T Satoh, M Miura - Organic letters, 2016 - ACS Publications
… 3 (0.22 mmol), and AcOH (2 mmol) under air in C 6 H 5 Cl at 140 C for 15 h, monoacetoxylation took place as expected to selectively form 2-phenyl-1-(pyridin-2-yl)-1H-indol-7-yl acetate …
Number of citations: 87 0-pubs-acs-org.brum.beds.ac.uk
XC Tu, W Fan, B Jiang, SL Wang, SJ Tu - Tetrahedron, 2013 - Elsevier
… 1-(4-Bromophenyl)-4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-2-phenyl-1H-indol-7-yl acetate C1 (1 mmol, 1.0 equiv) was introduced in a 10 mL vial, and methyl 5-hydroxy-1-phenyl-1H-…
T Hao, Z Beibei, C Weidong, L Junfei - Chinese Journal of Organic …, 2020 - sioc-journal.cn
An efficient and mild N-hydroxyphthalimide and copper co-catalyzed aerobic oxidative dehydrogenation of N-pyridylindolines is developed. The use of air as sole oxidant allows a green…
Number of citations: 1 sioc-journal.cn
N Ramesh, V Dhayalan, R Sureshbabu… - 2009 - nopr.niscpr.res.in
A systematic study on carbonylation of N-protected bromomethylindoles using different types of Pd catalyst and bases under Stille condition has been explored. Carbonylation of …
Number of citations: 5 nopr.niscpr.res.in
B Jiang, MS Yi, F Shi, SJ Tu, S Pindi, P McDowell, G Li
Number of citations: 0

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